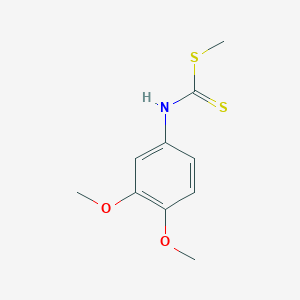
3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acrylamide, commonly known as CF3, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CF3 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. CF3 has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. CF3 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has some limitations, such as its relatively low potency compared to other anti-inflammatory and anti-cancer agents.
Future Directions
There are several future directions for the study of CF3. One potential area of research is the development of more potent analogs of CF3 with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of CF3 and its potential as a therapeutic agent for various diseases. Additionally, the development of new methods for the synthesis of CF3 and its analogs could lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of CF3 involves the reaction of 2-chloro-6-fluoroaniline and 4-methoxyphenylacetic acid with acryloyl chloride. The reaction is carried out under basic conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
CF3 has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. CF3 has been studied as a potential treatment for various diseases, including cancer, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-12-7-5-11(6-8-12)19-16(20)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBRTMHURHDIU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)